Cas no 2031258-92-9 ((2-Ethyloctyl)(methyl)amine hydrochloride)

(2-Ethyloctyl)(methyl)amine hydrochloride is a tertiary amine hydrochloride salt with applications in organic synthesis and pharmaceutical intermediates. Its branched alkyl chain enhances solubility in nonpolar solvents, making it useful in phase-transfer catalysis and surfactant formulations. The hydrochloride form improves stability and handling compared to the free amine. The compound’s structure allows for selective reactivity in alkylation and acylation reactions, while its lipophilic nature facilitates membrane penetration in bioactive systems. Suitable for use under controlled conditions, it serves as a versatile building block in fine chemical synthesis. Purity and consistency are critical for reproducible results in research and industrial processes.
(2-Ethyloctyl)(methyl)amine hydrochloride structure
2031258-92-9 structure
Product Name:(2-Ethyloctyl)(methyl)amine hydrochloride
CAS No:2031258-92-9
MF:C11H26ClN
MW:207.783842563629
MDL:MFCD30344846
CID:4633916
PubChem ID:126796373
Update Time:2025-10-20

(2-Ethyloctyl)(methyl)amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (2-ethyloctyl)(methyl)amine hydrochloride
    • 2-ethyl-N-methyloctan-1-amine;hydrochloride
    • Z2680629382
    • (2-Ethyloctyl)(methyl)amine hydrochloride
    • MDL: MFCD30344846
    • Inchi: 1S/C11H25N.ClH/c1-4-6-7-8-9-11(5-2)10-12-3;/h11-12H,4-10H2,1-3H3;1H
    • InChI Key: YGYKMGMAWMXTSH-UHFFFAOYSA-N
    • SMILES: Cl.N(C)CC(CC)CCCCCC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 8
  • Complexity: 81.1
  • Topological Polar Surface Area: 12

(2-Ethyloctyl)(methyl)amine hydrochloride Security Information

(2-Ethyloctyl)(methyl)amine hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B441758-10mg
(2-ethyloctyl)(methyl)amine hydrochloride
2031258-92-9
10mg
$ 50.00 2022-06-07
TRC
B441758-50mg
(2-ethyloctyl)(methyl)amine hydrochloride
2031258-92-9
50mg
$ 210.00 2022-06-07
TRC
B441758-100mg
(2-ethyloctyl)(methyl)amine hydrochloride
2031258-92-9
100mg
$ 320.00 2022-06-07
A2B Chem LLC
AW01713-10g
(2-ethyloctyl)(methyl)amine hydrochloride
2031258-92-9 95%
10g
$4043.00 2024-04-20
A2B Chem LLC
AW01713-50mg
(2-ethyloctyl)(methyl)amine hydrochloride
2031258-92-9 95%
50mg
$251.00 2024-04-20
A2B Chem LLC
AW01713-100mg
(2-ethyloctyl)(methyl)amine hydrochloride
2031258-92-9 95%
100mg
$358.00 2024-04-20
A2B Chem LLC
AW01713-250mg
(2-ethyloctyl)(methyl)amine hydrochloride
2031258-92-9 95%
250mg
$497.00 2024-04-20
A2B Chem LLC
AW01713-500mg
(2-ethyloctyl)(methyl)amine hydrochloride
2031258-92-9 95%
500mg
$763.00 2024-04-20
A2B Chem LLC
AW01713-1g
(2-ethyloctyl)(methyl)amine hydrochloride
2031258-92-9 95%
1g
$966.00 2024-04-20
A2B Chem LLC
AW01713-2.5g
(2-ethyloctyl)(methyl)amine hydrochloride
2031258-92-9 95%
2.5g
$1862.00 2024-04-20

Additional information on (2-Ethyloctyl)(methyl)amine hydrochloride

Research Briefing on (2-Ethyloctyl)(methyl)amine hydrochloride (CAS: 2031258-92-9) in Chemical Biology and Pharmaceutical Applications

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of (2-Ethyloctyl)(methyl)amine hydrochloride (CAS: 2031258-92-9) as a versatile compound with potential applications in drug development and biochemical studies. This briefing synthesizes the latest findings on its synthesis, physicochemical properties, and biological activities, providing a comprehensive overview for researchers in the field.

The compound, a tertiary amine hydrochloride derivative, has garnered attention due to its unique structural features, including a branched alkyl chain and a methyl group, which contribute to its lipophilicity and potential membrane permeability. Recent studies have explored its role as a building block in the synthesis of novel drug candidates, particularly in the development of central nervous system (CNS) therapeutics and antimicrobial agents.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of (2-Ethyloctyl)(methyl)amine hydrochloride as a key intermediate in the synthesis of potent serotonin receptor modulators. The researchers utilized its structural flexibility to optimize binding affinity and selectivity, resulting in compounds with improved pharmacokinetic profiles. This underscores its utility in medicinal chemistry for tailoring drug-like properties.

In addition to its pharmaceutical applications, (2-Ethyloctyl)(methyl)amine hydrochloride has shown promise in biochemical assays. A recent ACS Chemical Biology publication reported its use as a surfactant in membrane protein stabilization, facilitating the study of G-protein-coupled receptors (GPCRs). The compound's amphiphilic nature was found to enhance protein solubility without disrupting native conformations, offering a valuable tool for structural biology research.

Ongoing investigations are exploring the compound's potential in drug delivery systems. Preliminary data from a 2024 Molecular Pharmaceutics study suggest that (2-Ethyloctyl)(methyl)amine hydrochloride derivatives can self-assemble into nanostructures capable of encapsulating hydrophobic therapeutics, addressing formulation challenges for poorly water-soluble drugs. This application aligns with current trends in nanomedicine and targeted drug delivery.

Quality control and analytical methods for (2-Ethyloctyl)(methyl)amine hydrochloride have also advanced, with recent developments in HPLC-MS techniques enabling precise quantification and impurity profiling. These methodological improvements support its reliable use in both research and potential industrial-scale pharmaceutical manufacturing.

In conclusion, (2-Ethyloctyl)(methyl)amine hydrochloride (CAS: 2031258-92-9) represents a multifaceted compound with growing importance in chemical biology and pharmaceutical research. Its applications span from medicinal chemistry to biochemical tools and drug delivery systems, supported by an expanding body of peer-reviewed research. Future studies are expected to further elucidate its potential and may lead to clinically relevant developments in the coming years.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.